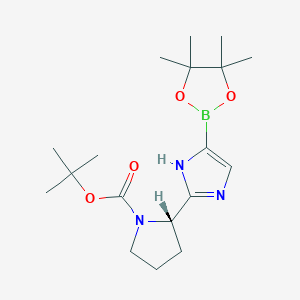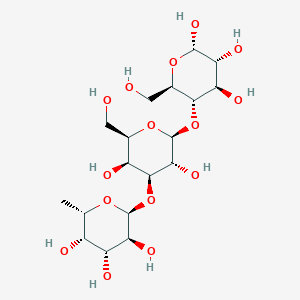
Fuc(a1-3)Gal(b1-4)a-Glc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound Fuc(a1-3)Gal(b1-4)a-Glc is a complex carbohydrate structure known as a fucosylated oligosaccharide. It is composed of fucose (Fuc), galactose (Gal), and glucose (Glc) units linked together in a specific sequence. This compound is often found in glycosphingolipids and glycoproteins, playing a crucial role in various biological processes, including cell-cell recognition, signaling, and immune responses .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Fuc(a1-3)Gal(b1-4)a-Glc typically involves enzymatic methods due to the complexity of the glycosidic linkages. Enzymes such as glycosyltransferases are used to catalyze the addition of monosaccharide units to form the desired oligosaccharide structure. The reaction conditions often include specific pH, temperature, and the presence of cofactors to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound can be achieved through microbial fermentation. Genetically engineered microorganisms, such as Escherichia coli, are used to produce the enzymes required for the synthesis of the oligosaccharide. The fermentation process is optimized to maximize yield and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fuc(a1-3)Gal(b1-4)a-Glc can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the monosaccharide units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as acetyl or methyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and acylating agents like acetic anhydride. The reaction conditions vary depending on the desired product but typically involve controlled temperature and pH .
Major Products
The major products formed from these reactions include various derivatives of the original oligosaccharide, such as oxidized, reduced, or acetylated forms. These derivatives can have different biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Fuc(a1-3)Gal(b1-4)a-Glc has numerous applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and carbohydrate chemistry.
Biology: It plays a role in studying cell-cell interactions, immune responses, and pathogen recognition.
Medicine: It is investigated for its potential therapeutic applications, such as in cancer treatment and vaccine development.
Industry: It is used in the production of glycosylated products, such as biopharmaceuticals and functional foods
Wirkmechanismus
The mechanism of action of Fuc(a1-3)Gal(b1-4)a-Glc involves its interaction with specific receptors on the cell surface. The fucose unit is recognized by fucose-binding lectins, which mediate various biological processes, including cell adhesion, signaling, and immune responses. The compound can modulate the activity of these receptors, leading to changes in cellular behavior and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Fuc(a1-2)Gal(b1-4)Glc: Another fucosylated oligosaccharide with a different linkage pattern.
GalNAc(b1-4)[Fuc(a1-3)]GlcNAc: A related compound with an N-acetylgalactosamine unit instead of galactose.
Gal(b1-4)[Fuc(a1-3)]GlcNAc: Similar structure but with a different monosaccharide composition
Uniqueness
Fuc(a1-3)Gal(b1-4)a-Glc is unique due to its specific glycosidic linkages and the presence of fucose, which imparts distinct biological properties. Its ability to interact with fucose-binding lectins makes it particularly important in immune responses and cell signaling .
Eigenschaften
Molekularformel |
C18H32O15 |
|---|---|
Molekulargewicht |
488.4 g/mol |
IUPAC-Name |
(2S,3S,4R,5S,6S)-2-[(2R,3S,4S,5R,6S)-3,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-4-yl]oxy-6-methyloxane-3,4,5-triol |
InChI |
InChI=1S/C18H32O15/c1-4-7(21)9(23)12(26)17(29-4)33-15-8(22)5(2-19)31-18(13(15)27)32-14-6(3-20)30-16(28)11(25)10(14)24/h4-28H,2-3H2,1H3/t4-,5+,6+,7+,8-,9+,10+,11+,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
InChI-Schlüssel |
AUNPEJDACLEKSC-JVPLSBORSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O)CO)CO)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)O)CO)CO)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


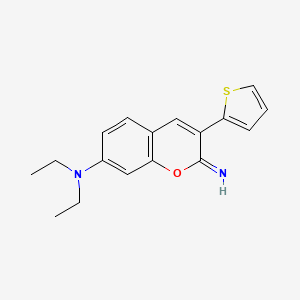

![1-[(3aR,4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-4-amino-5-fluoropyrimidin-2-one](/img/structure/B11829778.png)
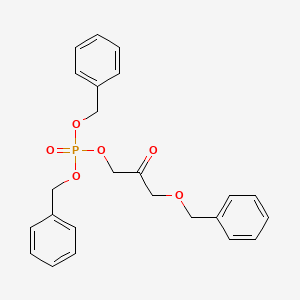
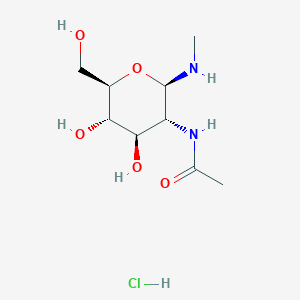
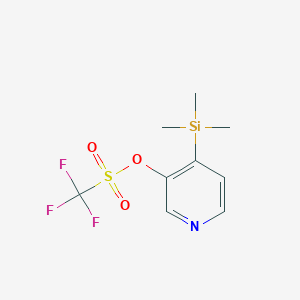
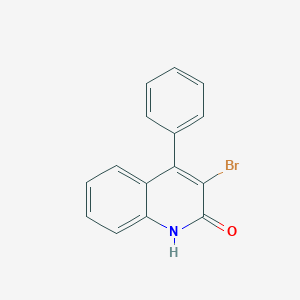
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)

![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
